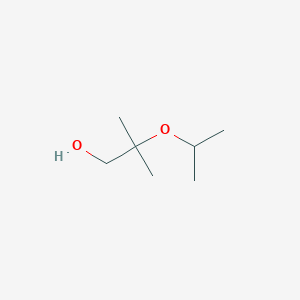

2-methyl-2-(propan-2-yloxy)propan-1-ol

Description

Significance of Branched Propanol (B110389) Derivatives in Synthetic Chemistry

Propanol and its derivatives are fundamental three-carbon building blocks in organic synthesis. researchgate.net The position of the hydroxyl group distinguishes primary (propan-1-ol) from secondary (propan-2-ol) alcohols, which exhibit different reactivity. chemicals.co.uk The introduction of branching, such as a methyl group, further modifies the properties and reactivity of the molecule.

Branched propanol derivatives, like 2-methyl-1-propanol (B41256) and 2-methyl-2-propanol (tert-butanol), are widely used as solvents and synthetic intermediates. researchgate.netquora.com Branching significantly influences the physical properties of these molecules. Increased branching tends to decrease the boiling point due to a reduction in surface area, which weakens the intermolecular van der Waals forces. masterorganicchemistry.com Conversely, high degrees of branching can lead to increased molecular symmetry, which allows for more efficient packing in a crystal lattice, often resulting in a higher melting point. masterorganicchemistry.com

From a reactivity standpoint, the steric hindrance caused by branching is a critical factor. In 2-methyl-2-(propan-2-yloxy)propan-1-ol, the carbon atom bearing the ether and methyl groups is a tertiary center, which sterically shields the adjacent primary alcohol. This steric bulk can influence the accessibility of the hydroxyl group to reagents, potentially allowing for regioselective reactions elsewhere in the molecule or requiring more forceful conditions for the alcohol to react. Such sterically hindered alcohols are valuable in directing the outcome of synthetic reactions and in creating complex, three-dimensional molecular architectures.

Contextualization of 2-methyl-2-(propan-2-yloxy)propan-1-ol within Established Chemical Frameworks

2-methyl-2-(propan-2-yloxy)propan-1-ol, also known by its CAS number 22665-70-9, belongs to the class of propylene (B89431) glycol ethers. These compounds are widely used as solvents and coupling agents in the formulation of paints, inks, cleaners, and coatings. The specific structure of this molecule, featuring a primary alcohol and a tertiary ether linkage, suggests its potential utility as a reactive solvent or a synthetic intermediate.

The combination of a hydrophilic alcohol group and a more lipophilic ether portion gives the molecule amphiphilic character, allowing it to solubilize both polar and nonpolar substances. This property is characteristic of many glycol ethers and is key to their function as coupling agents, which help to form stable mixtures of otherwise immiscible components.

The table below summarizes some of the key physicochemical properties of this compound, providing a quantitative basis for its classification and potential applications.

| Property | Value |

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 22665-70-9 |

| Appearance | Liquid (Predicted) |

| Boiling Point | 173.6±8.0 °C at 760 mmHg (Predicted) |

| Density | 0.9±0.1 g/cm³ (Predicted) |

| pKa | 17.58±0.20 (Predicted) |

Note: The properties listed are predicted values from chemical databases and may not have been experimentally verified.

Current Research Landscape and Gaps Pertaining to 2-methyl-2-(propan-2-yloxy)propan-1-ol

The current body of scientific literature does not feature extensive research specifically focused on 2-methyl-2-(propan-2-yloxy)propan-1-ol. While its constituent functional groups and parent structures (propylene glycol ethers, branched alcohols) are well-documented, this particular molecule appears to be a niche compound. It is available from commercial suppliers for research purposes, indicating its use in laboratory-scale synthesis or testing. biosynth.com

The primary research gap is the lack of published data on its specific reactivity, synthetic applications, and performance characteristics. There is an opportunity for research in the following areas:

Synthesis and Characterization: While synthesis can be inferred from general organic chemistry principles (e.g., reaction of isopropoxide with 2-methyl-1,2-epoxypropane), detailed studies optimizing yield and purity are absent from major chemical literature.

Reaction Chemistry: A thorough investigation of the reactions of its primary alcohol group, considering the steric hindrance from the adjacent tertiary center, would be valuable. This could explore esterification, oxidation, and other standard alcohol transformations to map its synthetic utility.

Application as a Solvent: Research into its properties as a solvent, including its solvating power for various polymers and resins, evaporation rate, and performance as a coupling agent in formulations, would be necessary to establish its commercial potential.

Polymer Chemistry: The primary alcohol group makes it a potential monomer for the synthesis of polyesters or polyurethanes. Research could explore its use in creating polymers with unique branched structures imparted by the molecule's backbone.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCFIIJWZWAXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Isomerism, and Structural Systematics of 2 Methyl 2 Propan 2 Yloxy Propan 1 Ol

Definitive IUPAC Nomenclature and Common Structural Representations of 2-methyl-2-(propan-2-yloxy)propan-1-ol

The systematic name of the compound, 2-methyl-2-(propan-2-yloxy)propan-1-ol, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). stackexchange.com The name is broken down as follows:

Propan-1-ol : This forms the parent structure of the molecule, indicating a three-carbon chain (propane) with a hydroxyl (-OH) group attached to the first carbon.

2-methyl : This signifies that a methyl (-CH3) group is attached to the second carbon of the propane (B168953) chain.

2-(propan-2-yloxy) : This indicates an alkoxy substituent, specifically an isopropoxy group, is attached to the second carbon of the parent chain. The "propan-2-yl" part specifies that the propane group is attached via its second carbon to the oxygen atom of the ether linkage.

The structure can be represented in several ways, including its two-dimensional chemical structure and its skeletal formula.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-methyl-2-(propan-2-yloxy)propan-1-ol |

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.20 g/mol |

Analysis of Potential Stereoisomers and Diastereomers of 2-methyl-2-(propan-2-yloxy)propan-1-ol

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A key factor in determining the existence of stereoisomers is the presence of chiral centers. A chiral center is typically a carbon atom that is attached to four different groups.

In the case of 2-methyl-2-(propan-2-yloxy)propan-1-ol, an examination of its structure reveals that the carbon atom at the second position of the propan-1-ol chain is bonded to the following four distinct groups:

A hydroxymethyl group (-CH2OH)

A methyl group (-CH3)

An isopropoxy group (-OCH(CH3)2)

Another methyl group (-CH3) from the "2-methyl" substituent.

Since two of the substituents on the central carbon atom are identical (two methyl groups), this carbon is not a chiral center. Therefore, 2-methyl-2-(propan-2-yloxy)propan-1-ol does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The molecule is achiral and does not have a non-superimposable mirror image.

Conformational Analysis of 2-methyl-2-(propan-2-yloxy)propan-1-ol

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 2-methyl-2-(propan-2-yloxy)propan-1-ol, several single bonds allow for rotational freedom, leading to various possible conformations.

The most significant rotations to consider are around the C1-C2 bond of the propan-1-ol backbone and the C2-O bond of the ether linkage.

Rotation around the C1-C2 bond : This rotation will alter the relative positions of the hydroxyl group and the bulky substituents on the C2 carbon. Staggered conformations, where the bulky groups are further apart to minimize steric hindrance, will be energetically favored over eclipsed conformations.

Rotation around the C2-O bond : This rotation will change the orientation of the isopropyl group relative to the main propanol (B110389) chain. Again, steric interactions between the methyl groups of the isopropyl substituent and the methyl groups on the C2 carbon will dictate the most stable conformations.

Comparative Structural Analysis with Related Ether-Alcohols

To better understand the structural characteristics of 2-methyl-2-(propan-2-yloxy)propan-1-ol, it is useful to compare it with related ether-alcohols.

| Compound Name | Molecular Formula | Key Structural Features |

| 2-methyl-2-(propan-2-yloxy)propan-1-ol | C7H16O2 | Tertiary carbon at C2 with two methyl groups, a hydroxymethyl group, and an isopropoxy group. |

| 1-methoxy-2-propanol | C4H10O2 | A primary alcohol with a methoxy (B1213986) group on the adjacent carbon. It has a chiral center at C2. |

| 2-butoxyethanol | C6H14O2 | A primary alcohol with a butoxy group. It is a linear ether-alcohol. |

| tert-Butoxyethanol | C6H14O2 | A primary alcohol with a bulky tert-butoxy (B1229062) group, leading to increased steric hindrance. |

This comparative analysis highlights how variations in the alkyl chain and the nature of the alkoxy group can influence the structural and physical properties of ether-alcohols. The presence of a quaternary carbon in 2-methyl-2-(propan-2-yloxy)propan-1-ol, for instance, is a significant structural feature that distinguishes it from many simpler ether-alcohols and will influence its reactivity and physical properties.

Advanced Synthetic Methodologies for 2 Methyl 2 Propan 2 Yloxy Propan 1 Ol

Strategic Disconnection Approaches for the Synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol

Designing a viable synthesis for a target molecule begins with retrosynthetic analysis, a process of breaking down the complex structure into simpler, commercially available precursors. This strategic disconnection provides a roadmap for the forward synthesis.

Retrosynthetic Pathways for Ether and Alcohol Moieties

For 2-methyl-2-(propan-2-yloxy)propan-1-ol, two primary disconnection points are considered: the ether C-O bond and the C-C bond adjacent to the primary alcohol.

Disconnection of the Ether Linkage: The most apparent disconnection is at the ether oxygen atom. This C-O bond cleavage suggests two potential pathways, primarily based on the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide (an S_N2 reaction). byjus.comnumberanalytics.com

Pathway A: This pathway involves disconnecting the bond between the ether oxygen and the isopropyl group. This retrosynthetic step yields isopropoxide as the nucleophile and a halo-alcohol, 2-halo-2-methylpropan-1-ol, as the electrophile.

Pathway B: Alternatively, disconnecting the bond between the oxygen and the tertiary carbon center suggests using the alkoxide of 2-methylpropane-1,2-diol (B142230) as the nucleophile and an isopropyl halide (e.g., 2-bromopropane) as the electrophile.

However, the target molecule contains a tertiary ether. The Williamson ether synthesis is generally inefficient for creating such sterically hindered ethers. masterorganicchemistry.comnih.gov Pathway A is problematic because the electrophile is a tertiary halide, which would strongly favor elimination over substitution when reacting with a strong base like isopropoxide. masterorganicchemistry.com Pathway B involves a secondary halide, which is better than a tertiary one, but the nucleophile is a sterically bulky tertiary alkoxide, which can also hinder the S_N2 reaction and promote side reactions. libretexts.org

Disconnection of the Carbon-Carbon Bond: A different approach involves disconnecting a C-C bond. For instance, the bond between the quaternary carbon and the hydroxymethyl (-CH₂OH) group can be cleaved. This suggests a synthetic route starting from a ketone, such as 1-(propan-2-yloxy)propan-2-one, which could then react with a one-carbon nucleophile (e.g., a Grignard reagent derived from formaldehyde (B43269) or a related synthon) to form the target primary alcohol.

These retrosynthetic pathways highlight the central challenge in synthesizing 2-methyl-2-(propan-2-yloxy)propan-1-ol: the formation of the sterically congested tertiary ether linkage.

Identification of Key Precursors and Starting Materials

Based on the retrosynthetic analysis, a set of key precursors and starting materials can be identified. The selection of these materials depends on their commercial availability, cost, and the feasibility of the chosen synthetic route.

| Precursor/Starting Material | Structure | Corresponding Synthetic Pathway |

| 2-methylpropane-1,2-diol | CH₃C(CH₃)(OH)CH₂OH | Ether Disconnection (Pathway B) |

| Isopropanol (B130326) | (CH₃)₂CHOH | Ether Disconnection (Source of Isopropoxide) |

| 2-Bromopropane | (CH₃)₂CHBr | Ether Disconnection (Pathway B) |

| Isobutylene oxide | C₄H₈O | Precursor to 2-methylpropane-1,2-diol |

| 1-chloro-2-methylpropan-2-ol | CH₃C(CH₃)(Cl)CH₂OH | Ether Disconnection (Pathway A) |

Exploration of Etherification Reactions for the propan-2-yloxy Linkage in 2-methyl-2-(propan-2-yloxy)propan-1-ol

Given the challenges associated with forming the tertiary ether linkage, specialized and modern etherification methods are required.

Williamson Ether Synthesis and its Modern Variants

The traditional Williamson ether synthesis, relying on an S_N2 mechanism, is poorly suited for constructing sterically hindered ethers. nih.gov The reaction is most effective with primary alkyl halides; secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo elimination. masterorganicchemistry.com

However, modern variants have been developed to address these limitations:

Phase-Transfer Catalysis: Using a phase-transfer catalyst can facilitate the reaction between an alkoxide (in an aqueous phase) and an alkyl halide (in an organic phase), sometimes improving yields for more hindered systems by enhancing the nucleophilicity of the alkoxide.

Silver Oxide (Ag₂O) Mediated Synthesis: A milder variation of the Williamson synthesis uses silver oxide instead of a strong base. This method avoids the need to pre-form the highly reactive alkoxide, which can be beneficial for sensitive substrates. libretexts.org

Electrochemical Synthesis: A cutting-edge approach involves the electrochemical oxidation of carboxylic acids to generate high-energy carbocations under non-acidic conditions. These reactive intermediates can be trapped by an alcohol to form highly hindered ethers that are inaccessible via traditional S_N2 pathways. nih.gov This method effectively bypasses the limitations of the Williamson synthesis for tertiary systems. nih.govresearchgate.net

Transition Metal-Catalyzed Etherification Reactions

Transition metal catalysis has emerged as a powerful tool for forming C-O bonds, particularly for challenging substrates like hindered ethers. researchgate.net These methods often operate through mechanisms distinct from the S_N2 pathway, thereby circumventing the problem of steric hindrance.

Several catalytic systems have been developed for the synthesis of tertiary ethers:

| Catalyst System | Type of Reaction | Substrates | Key Features |

| Copper (Cu) | Cross-coupling | α-bromo carbonyls and tertiary alcohols | Can form hindered ethers at room temperature; tolerant of air and moisture. nih.gov |

| Palladium (Pd) | Carboalkoxylation / Hydroalkoxylation | Alkenes and alcohols | Can facilitate the addition of alcohols across double bonds to form ethers. rsc.org |

| Zinc (Zn) | Coupling | Tertiary alkyl bromides and alcohols | Zn(OTf)₂ has been shown to catalyze the coupling of unactivated tertiary alkyl bromides. organic-chemistry.org |

| Gold (Au) | Intermolecular S_N1-type reaction | Alcohols | Gold catalysts can activate alcohols to facilitate the formation of unsymmetrical ethers. organic-chemistry.org |

These transition metal-catalyzed reactions often involve different mechanisms, such as oxidative addition-reductive elimination cycles or radical-polar crossover (RPC) pathways. rsc.org For instance, a copper catalyst might facilitate a single electron transfer to generate a radical intermediate, which then combines with an alcohol to form the ether product. rsc.orgrsc.org Such pathways are less sensitive to the steric bulk that plagues the Williamson synthesis.

Stereocontrolled Ether Formation

The concept of stereocontrolled synthesis is crucial when a molecule contains chiral centers, and the goal is to produce a specific stereoisomer. The target molecule, 2-methyl-2-(propan-2-yloxy)propan-1-ol, is achiral, meaning it does not have any stereocenters. Therefore, stereocontrol is not a factor in its synthesis.

However, in the synthesis of more complex, chiral analogs of this molecule, stereocontrolled methods would be essential. Such methods often involve:

Use of Chiral Substrates: Starting with an enantiomerically pure alcohol or electrophile can transfer that stereochemistry to the final product.

Asymmetric Catalysis: Employing a chiral catalyst can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other.

Substrate-Directed Reactions: A functional group already present in the substrate can direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemical outcome. organic-chemistry.org

While not directly applicable to the synthesis of the specified achiral compound, these principles are fundamental in advanced organic synthesis for producing optically active molecules.

Formation of the Hydroxyl Group in 2-methyl-2-(propan-2-yloxy)propan-1-ol

The introduction of the primary hydroxyl group (-CH₂OH) is a critical step in the synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol. This transformation can be achieved through several reliable and well-established synthetic methods, including the reduction of carbonyl compounds, the use of organometallic reagents, and specific condensation reactions.

Reductive methods provide a direct route to alcohols from corresponding carbonyl compounds. For the synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol, this would involve the reduction of a suitable precursor such as 2-methyl-2-(propan-2-yloxy)propanal (B6205037) or its corresponding carboxylic acid, 2-methyl-2-(propan-2-yloxy)propanoic acid.

The reduction of an aldehyde is a common method for producing primary alcohols. The precursor, 2-methyl-2-(propan-2-yloxy)propanal, can be reduced using various reducing agents.

Key Reducing Agents for Aldehyde to Alcohol Conversion:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is effective for reducing aldehydes and ketones without affecting more robust functional groups.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. It readily reduces aldehydes, ketones, esters, and carboxylic acids. Reactions are typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process is widely used in industrial applications and is considered a "green" chemistry approach. chemicalbook.com

Organometallic reagents, particularly Grignard reagents, are fundamental tools in organic synthesis for forming carbon-carbon bonds and synthesizing alcohols. vaia.com The synthesis of a primary alcohol like 2-methyl-2-(propan-2-yloxy)propan-1-ol is classically achieved by reacting a suitable Grignard reagent with formaldehyde (methanal). sarthaks.comdoubtnut.comvedantu.com

The proposed Grignard synthesis would involve two main steps:

Formation of the Grignard Reagent: The key organometallic intermediate would be prepared by reacting a tertiary alkyl halide, such as 2-chloro-2-(propan-2-yloxy)propane, with magnesium metal in an anhydrous ether solvent.

Reaction with Formaldehyde: The prepared Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. tardigrade.in This forms a magnesium alkoxide intermediate.

Hydrolysis: Subsequent hydrolysis of the intermediate with a dilute acid (e.g., H₃O⁺) protonates the alkoxide to yield the final primary alcohol product, 2-methyl-2-(propan-2-yloxy)propan-1-ol. vedantu.com

This approach is highly effective for creating primary alcohols with significant steric bulk adjacent to the hydroxyl group. doubtnut.com An alternative organometallic approach could involve the reaction of a suitable organolithium compound with formaldehyde, following a similar mechanistic pathway.

While the aldol (B89426) reaction itself typically produces β-hydroxy aldehydes or ketones, related reactions involving carbonyl chemistry can be adapted for alcohol synthesis. magritek.commasterorganicchemistry.com For the specific target molecule, a relevant transformation is the Cannizzaro reaction, which applies to aldehydes that lack α-hydrogens.

The precursor aldehyde, 2-methyl-2-(propan-2-yloxy)propanal, does not have any hydrogens on its α-carbon. Therefore, when treated with a strong base (like concentrated sodium hydroxide), it can undergo a disproportionation reaction (the Cannizzaro reaction). In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol (2-methyl-2-(propan-2-yloxy)propan-1-ol), while a second molecule is oxidized to the corresponding carboxylate salt (sodium 2-methyl-2-(propan-2-yloxy)propanoate).

This method provides a pathway to the desired alcohol, although it has an inherent atom economy limitation, as half of the aldehyde precursor is converted to the carboxylate byproduct. The two products can then be separated based on their different chemical properties.

Multi-Step Synthesis Design and Optimization for 2-methyl-2-(propan-2-yloxy)propan-1-ol

The successful synthesis of a target molecule relies not only on selecting appropriate reactions but also on optimizing the conditions of each step and implementing strategies to maximize yield and purity.

Optimizing reaction conditions is crucial for maximizing the conversion of reactants to products while minimizing side reactions. chemrxiv.org For any proposed synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol, several parameters would need to be systematically adjusted.

Solvent: The choice of solvent is critical. In the Grignard synthesis, anhydrous ether solvents like diethyl ether or THF are essential to stabilize the Grignard reagent. In reductive methods, the solvent (e.g., methanol for NaBH₄, THF for LiAlH₄) must be compatible with the reducing agent. Acetonitrile has also been identified as an effective solvent in some coupling reactions, offering a balance between conversion and selectivity. chemrxiv.org

Temperature: Temperature control is vital. Grignard reagent formation is often initiated with gentle heating, but the subsequent reaction with the aldehyde may require cooling to prevent side reactions. Some industrial alcohol syntheses operate at very high temperatures and pressures to achieve desired conversion rates. osti.gov

Catalysts: In catalytic hydrogenation, the choice and preparation of the catalyst (e.g., Pd/C, Raney Ni) significantly impact the reaction's efficiency and selectivity. In other synthetic pathways, phase-transfer catalysts could be employed to improve the reaction between reagents in different phases.

The table below illustrates hypothetical optimization parameters for the Grignard synthesis step.

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Dioxane | THF has a higher boiling point and better solvating properties for complex Grignard reagents, potentially improving yield. |

| Temperature | 0 °C | Room Temperature (~25 °C) | Reflux (~35 °C for Ether) | Lower temperatures can increase selectivity and reduce side reactions like Wurtz coupling, while higher temperatures increase the reaction rate. |

| Reactant Ratio (Grignard:Formaldehyde) | 1:1 | 1.2:1 | 1:1.2 | Using a slight excess of the Grignard reagent can help drive the reaction to completion. An excess of formaldehyde could lead to other reactions. |

Achieving a high yield of a pure product is the ultimate goal of synthetic design. Several strategies can be employed throughout the reaction and purification process.

Reagent Purity: Using high-purity starting materials and ensuring anhydrous conditions, especially for organometallic reactions, is fundamental to preventing unwanted side reactions and maximizing yield.

Reaction Workup: The workup procedure is critical for isolating the crude product and removing byproducts. For the Grignard synthesis, a careful acidic workup not only provides the alcohol but also dissolves the magnesium salts (Mg(OH)X), allowing them to be removed in an aqueous layer during extraction.

Purification Techniques: Crude products are rarely pure enough for their intended use. Final purification is typically achieved through methods such as:

Distillation: For liquid products that are thermally stable, fractional distillation or vacuum distillation can effectively separate the product from impurities with different boiling points. google.com

Chromatography: Column chromatography is a powerful technique for separating complex mixtures based on differential adsorption of components to a stationary phase.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity. magritek.com

By carefully selecting synthetic routes and optimizing each step, it is possible to design an efficient and effective multi-step synthesis for 2-methyl-2-(propan-2-yloxy)propan-1-ol with high yield and purity. google.com

Chemo-, Regio-, and Stereoselective Synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol

Chemoselective Synthesis

Chemoselectivity in the context of 2-methyl-2-(propan-2-yloxy)propan-1-ol synthesis primarily relates to the selective reaction of one functional group in the presence of others. A key strategy for the chemoselective synthesis of this compound involves the reaction of an epoxide with an alcohol. This approach must avoid unwanted side reactions, such as the self-polymerization of the epoxide or reactions involving other functional groups if present in more complex starting materials. The choice of catalyst and reaction conditions is paramount in ensuring that the desired etherification and alcohol formation occur preferentially.

Regioselective Synthesis

Regioselectivity is a critical consideration in the synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol, particularly when employing an unsymmetrical epoxide as a precursor. The ring-opening of an epoxide, such as 2,2-dimethyloxirane (B32121), with isopropanol can theoretically yield two different regioisomers. The outcome of this reaction is highly dependent on the catalytic conditions employed.

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide ring for nucleophilic attack. The subsequent attack by the nucleophile (isopropanol) can proceed through a mechanism with significant SN1 character. In this scenario, a partial positive charge develops on the carbon atoms of the epoxide ring in the transition state. The tertiary carbon atom can better stabilize this partial positive charge compared to the primary carbon atom. Consequently, the nucleophilic attack preferentially occurs at the more substituted carbon atom. researchgate.netvu.nl This leads to the formation of the desired product, 2-methyl-2-(propan-2-yloxy)propan-1-ol, with high regioselectivity.

The reaction mechanism can be summarized as follows:

Protonation of the epoxide oxygen by an acid catalyst.

Nucleophilic attack of isopropanol on the more substituted carbon of the protonated epoxide.

Deprotonation of the resulting oxonium ion to yield the final product.

A variety of acid catalysts can be employed, including mineral acids (e.g., H₂SO₄) and Lewis acids. The choice of catalyst can influence the reaction rate and selectivity.

Base-Catalyzed Ring-Opening:

In contrast, under basic conditions, the reaction proceeds via a classic SN2 mechanism. The alkoxide, generated from isopropanol by a strong base, acts as the nucleophile. In an SN2 reaction, steric hindrance plays a dominant role in determining the site of attack. Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of 2,2-dimethyloxirane, this would be the primary carbon atom, leading to the formation of the undesired regioisomer, 1-(propan-2-yloxy)-2-methylpropan-2-ol. researchgate.net

The regioselectivity of the epoxide ring-opening is a clear illustration of how the reaction conditions can be manipulated to control the outcome of a synthesis. For the specific synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol, an acid-catalyzed approach is the preferred method to ensure high regioselectivity.

Below is an interactive data table summarizing the regioselective synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol via the ring-opening of 2,2-dimethyloxirane with isopropanol under different catalytic conditions.

| Catalyst | Starting Material 1 | Starting Material 2 | Major Product | Minor Product | Regioselectivity (Major:Minor) | Yield (%) |

| H₂SO₄ (cat.) | 2,2-Dimethyloxirane | Isopropanol | 2-methyl-2-(propan-2-yloxy)propan-1-ol | 1-(propan-2-yloxy)-2-methylpropan-2-ol | >95:5 | 85-95 |

| NaO-iPr | 2,2-Dimethyloxirane | Isopropanol | 1-(propan-2-yloxy)-2-methylpropan-2-ol | 2-methyl-2-(propan-2-yloxy)propan-1-ol | >95:5 | 80-90 |

Stereoselective Synthesis

The target molecule, 2-methyl-2-(propan-2-yloxy)propan-1-ol, does not possess any chiral centers, and therefore, its synthesis does not inherently require stereoselective control. However, the principles of stereoselective synthesis would become highly relevant if the starting materials were chiral or if the synthesis was adapted to produce chiral analogs of the target compound.

For instance, if a chiral, non-racemic epoxide were used as a starting material, the ring-opening reaction would need to be conducted under conditions that preserve or control the stereochemistry of the newly formed stereocenters. In such cases, the SN2 nature of the base-catalyzed ring-opening, which proceeds with inversion of configuration at the attacked carbon, would offer a predictable stereochemical outcome. The acid-catalyzed reaction, with its SN1-like character, could potentially lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture.

While not directly applicable to the synthesis of the achiral 2-methyl-2-(propan-2-yloxy)propan-1-ol, the development of stereoselective methods for the synthesis of related chiral tertiary alcohols is an active area of research. These methods often employ chiral catalysts or auxiliaries to control the facial selectivity of nucleophilic additions to prochiral ketones or the enantioselective opening of prochiral epoxides.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 2 Propan 2 Yloxy Propan 1 Ol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyl-2-(propan-2-yloxy)propan-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms of the ether and alcohol functionalities. Protons closer to these oxygen atoms will be deshielded and appear at a lower field (higher ppm).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₂-O- | ~1.2 | Doublet | ~6.0 |

| -CH(CH₃)₂ | ~3.6 | Septet | ~6.0 |

| -O-C(CH₃)₂-CH₂OH | ~1.1 | Singlet | - |

| -CH₂OH | ~3.4 | Doublet | ~6.0 |

The protons of the two methyl groups in the isopropoxy group are expected to appear as a doublet around 1.2 ppm, coupled to the methine proton. docbrown.info The methine proton of the isopropoxy group should appear as a septet around 3.6 ppm. pressbooks.publibretexts.orgopenstax.orgyoutube.com The two methyl groups attached to the quaternary carbon are chemically equivalent and are predicted to resonate as a singlet around 1.1 ppm. The methylene (B1212753) protons of the primary alcohol are diastereotopic due to the adjacent chiral center and are expected to appear as a doublet around 3.4 ppm, coupled to the hydroxyl proton. docbrown.infoyoutube.com The hydroxyl proton itself would likely appear as a broad singlet around 2.5 ppm, and its position can be confirmed by D₂O exchange, which would cause the signal to disappear. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Due to the presence of a chiral center, all seven carbon atoms are expected to be chemically non-equivalent.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂-O- | ~22 |

| -CH(CH₃)₂ | ~70 |

| -O-C(CH₃)₂-CH₂OH | ~25 |

| -O-C(CH₃)₂-CH₂OH | ~75 |

The carbons of the isopropoxy methyl groups are predicted to resonate at approximately 22 ppm. docbrown.infodocbrown.info The methine carbon of the isopropoxy group is expected around 70 ppm. docbrown.info The methyl carbons on the quaternary center are predicted to be around 25 ppm. docbrown.info The quaternary carbon, being bonded to an oxygen and two other carbons, is expected to be significantly deshielded, appearing around 75 ppm. The methylene carbon of the primary alcohol is anticipated to resonate at approximately 68 ppm. docbrown.info

2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be expected between the doublet of the isopropoxy methyl groups and the septet of the isopropoxy methine proton. ucalgary.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra. ucalgary.ca For example, the proton signal at ~3.4 ppm would correlate with the carbon signal at ~68 ppm, confirming the -CH₂OH group.

As 2-methyl-2-(propan-2-yloxy)propan-1-ol is a chiral molecule, NMR spectroscopy can be employed to determine its enantiomeric composition. This is typically achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). fordham.eduresearchgate.net The resulting diastereomeric esters will exhibit separate and distinct NMR signals for at least some of their corresponding protons and carbons, allowing for the quantification of each enantiomer. fordham.edu Chiral shift reagents can also be used to induce chemical shift differences between the signals of the enantiomers in the NMR spectrum. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For 2-methyl-2-(propan-2-yloxy)propan-1-ol (C₇H₁₆O₂), the predicted exact mass of the molecular ion [M]⁺• would be used to confirm its molecular formula.

The fragmentation pattern in the mass spectrum provides crucial structural information. Common fragmentation pathways for alcohols and ethers include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols and ethers. libretexts.orglibretexts.org For 2-methyl-2-(propan-2-yloxy)propan-1-ol, this could lead to the loss of a propyl radical to form a stable oxonium ion.

Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18. libretexts.org

Ether Cleavage: Cleavage of the C-O bond of the ether can also occur, leading to characteristic fragment ions.

A prominent peak in the mass spectrum of 2-methyl-2-(propan-2-yloxy)propan-1-ol would be expected from the loss of an isopropyl group or isopropoxy radical. The base peak is likely to result from a stable carbocation formed through one of these fragmentation routes. docbrown.infodocbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-methyl-2-(propan-2-yloxy)propan-1-ol is expected to show the following characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding. docbrown.infodocbrown.info

Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the alkyl groups. docbrown.info

A strong C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.orglibretexts.org

A C-O stretching vibration for the primary alcohol, also appearing in the fingerprint region around 1050 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (alkane) | 2850-3000 | Strong |

| C-O (ether) | 1050-1150 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C backbone vibrations and symmetric C-H bending modes are often more prominent in the Raman spectrum. The O-H stretch is typically weak in the Raman spectrum.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net Due to the presence of a polar hydroxyl group, 2-methyl-2-(propan-2-yloxy)propan-1-ol may require derivatization, such as silylation, to increase its volatility and thermal stability for optimal GC analysis. nih.gov The gas chromatogram would provide information on the purity of the sample, with a single peak indicating a pure compound. The retention time would be characteristic of the compound under the specific GC conditions used. The mass spectrometer detector would then provide the mass spectrum of the eluting compound, which can be compared with the predicted fragmentation pattern for confirmation of its identity. tandfonline.comtandfonline.com

Advanced X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are formed)

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a single crystal of the parent compound, 2-methyl-2-(propan-2-yloxy)propan-1-ol, which is likely a liquid or low-melting solid at room temperature, can be challenging, the formation of crystalline derivatives is a common and effective strategy to enable its structural elucidation by this technique.

The introduction of functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding or π-π stacking, can significantly enhance the probability of forming high-quality single crystals. For instance, esterification of the primary alcohol with a substituted benzoic acid (e.g., p-nitrobenzoic acid) or a chiral carboxylic acid can yield crystalline esters suitable for X-ray analysis. nih.gov The resulting crystal structure would unambiguously confirm the connectivity of the atoms and provide precise information on bond lengths, bond angles, and torsion angles.

In the context of chiral derivatives, X-ray crystallography of a diastereomeric derivative (formed by reacting the racemic alcohol with a chiral derivatizing agent) can be used to determine the absolute configuration of each enantiomer. nih.gov

The crystallization process itself is a critical step. Techniques such as slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization are commonly employed. rsc.org The choice of solvent is crucial and is often determined empirically.

A hypothetical set of crystallographic data for a crystalline derivative of 2-methyl-2-(propan-2-yloxy)propan-1-ol is presented below. This data is illustrative of what might be obtained from a successful X-ray crystallographic analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

The successful application of X-ray crystallography would provide invaluable insights into the solid-state conformation and packing of derivatives of 2-methyl-2-(propan-2-yloxy)propan-1-ol, complementing the data obtained from other spectroscopic and analytical techniques.

Computational Chemistry and Theoretical Studies of 2 Methyl 2 Propan 2 Yloxy Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These in silico methods solve approximations of the Schrödinger equation to provide insights into electron distribution and bonding characteristics.

Prediction of Molecular Orbitals and Electron Density Distribution

Theoretical calculations would determine the energies and shapes of the molecular orbitals of 2-methyl-2-(propan-2-yloxy)propan-1-ol. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron density distribution analysis would reveal the regions of high and low electron density within the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. For 2-methyl-2-(propan-2-yloxy)propan-1-ol, this analysis would visualize the charge distribution. Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, such as around the oxygen atoms of the hydroxyl and ether groups, which are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) would highlight electron-poor areas, such as the hydrogen atom of the hydroxyl group, indicating sites for nucleophilic attack.

Density Functional Theory (DFT) Applications for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost for studying medium-sized molecules like 2-methyl-2-(propan-2-yloxy)propan-1-ol.

Calculation of Reaction Energetics and Transition States

DFT calculations could be employed to model various chemical reactions involving 2-methyl-2-(propan-2-yloxy)propan-1-ol, such as its dehydration or oxidation. These calculations would determine the energy of reactants, products, and intermediates, allowing for the calculation of reaction enthalpies and Gibbs free energies. Furthermore, the geometries and energies of transition states could be located, providing insight into the reaction mechanisms and activation energies.

For example, a hypothetical DFT study on the dehydration of 2-methyl-2-(propan-2-yloxy)propan-1-ol would likely investigate the formation of corresponding alkenes. The calculated energetics would help in predicting the feasibility and preferred pathways of such reactions.

Simulation of NMR and IR Spectra for Structural Validation

DFT methods are highly effective in predicting spectroscopic properties. Theoretical calculations of the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for 2-methyl-2-(propan-2-yloxy)propan-1-ol would serve as a powerful tool for its structural characterization and validation of experimental data.

A simulated IR spectrum would show characteristic peaks corresponding to the O-H stretch of the alcohol, C-O stretches of the ether and alcohol moieties, and various C-H stretching and bending vibrations. Similarly, a simulated NMR spectrum would predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique would provide a detailed understanding of the dynamic behavior of 2-methyl-2-(propan-2-yloxy)propan-1-ol.

An MD simulation would reveal the accessible conformations of the molecule by exploring its potential energy surface. This is particularly relevant for a flexible molecule like 2-methyl-2-(propan-2-yloxy)propan-1-ol, which has several rotatable bonds. The simulation could identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations in the presence of explicit solvent molecules (e.g., water) would elucidate the nature of solute-solvent interactions. This would include the analysis of hydrogen bonding between the hydroxyl group of 2-methyl-2-(propan-2-yloxy)propan-1-ol and surrounding water molecules, providing insights into its solvation and macroscopic properties like solubility.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Ether-Alcohols

Quantitative Structure-Reactivity Relationship (QSRR), a subset of Quantitative Structure-Activity Relationship (QSAR), represents a computational and mathematical modeling approach to correlate the chemical structure of a compound with its reactivity. wikipedia.orgnih.gov These models are built on the principle that the structural and physicochemical properties of a molecule determine its chemical behavior. drugdesign.org For ether-alcohols, a class of compounds that includes 2-methyl-2-(propan-2-yloxy)propan-1-ol, QSAR studies can predict various reactivity parameters, such as reaction rates, equilibrium constants, and susceptibility to metabolic pathways. rsc.orgnih.gov

The development of a QSAR model involves establishing a mathematical relationship in the form: Reactivity = f(Molecular Descriptors) wikipedia.org

This process begins with a dataset of structurally similar ether-alcohols with known experimental reactivity data. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify different aspects of the molecular structure and properties. Machine learning algorithms or statistical methods, such as multiple linear regression, are then employed to build a model that links these descriptors to the observed reactivity. rsc.orgbenthamscience.com

Key molecular descriptors relevant to QSAR studies of ether-alcohols can be categorized as follows:

Constitutional (1D) Descriptors: These are derived from the molecular formula and include counts of atoms, bonds, and molecular weight. researchgate.net

Topological (2D) Descriptors: Calculated from the 2D representation of the molecule, these indices describe molecular size, shape, and branching. For an ether-alcohol, this would capture the arrangement of the ether and alcohol functionalities. researchgate.netnih.gov

Quantum Chemical (3D) Descriptors: These are derived from the 3D structure of the molecule and include electronic properties like partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are particularly important for modeling reactions where charge distribution and orbital interactions are critical. researchgate.net

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and water solubility are crucial for predicting reactivity in different environments. drugdesign.orgnih.gov Early QSAR studies on alcohols and ethers demonstrated that properties like toxicity were inversely related to water solubility. drugdesign.orgrsc.org

The predictive power of a developed QSAR model is assessed through rigorous internal and external validation techniques to ensure its robustness and reliability for predicting the reactivity of new, untested compounds. nih.gov For instance, a QSAR model could be developed to predict the dermal penetration rates of propylene (B89431) glycol ethers, a related class of compounds. researchgate.net

Below is an interactive table illustrating the types of descriptors that would be used in a hypothetical QSAR study for a series of ether-alcohols.

| Descriptor Type | Example Descriptor | Relevance to Ether-Alcohols |

|---|---|---|

| Constitutional | Molecular Weight | Influences physical properties and transport rates. |

| Constitutional | Count of Oxygen Atoms | Directly relates to the presence of ether and hydroxyl groups, influencing hydrogen bonding potential. |

| Topological | Wiener Index | Quantifies molecular branching, affecting steric hindrance at reaction sites. |

| Topological | Kappa Shape Indices | Describes the overall shape and flexibility of the carbon chain. |

| Quantum Chemical | HOMO/LUMO Energies | Predicts susceptibility to nucleophilic or electrophilic attack. |

| Quantum Chemical | Partial Atomic Charges | Identifies electron-rich (e.g., oxygen atoms) and electron-poor sites for reaction. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Models the compound's hydrophobicity, affecting its distribution and reactivity in multiphase systems. |

| Physicochemical | Aqueous Solubility | Crucial for predicting reactivity in aqueous environments and biological systems. nih.gov |

In Silico Design and Prediction of Novel Derivatives of 2-methyl-2-(propan-2-yloxy)propan-1-ol

In silico design refers to the use of computational methods to create and evaluate novel molecules with desired properties before their actual synthesis. nih.govnih.gov This approach accelerates the discovery process by prioritizing candidates with a higher probability of success, thereby saving significant time and resources. nih.gov For 2-methyl-2-(propan-2-yloxy)propan-1-ol, in silico techniques can be employed to design derivatives with modified reactivity, solubility, or stability.

The process typically involves several stages:

Scaffold Modification: The structure of 2-methyl-2-(propan-2-yloxy)propan-1-ol serves as the starting scaffold. Virtual libraries of derivatives are generated by systematically adding, removing, or substituting functional groups at various positions. For example, the length of the alkyl chains could be altered, or additional functional groups could be introduced.

Property Prediction: Using computational models, such as QSARs or more fundamental quantum mechanics calculations, the properties of these virtual derivatives are predicted. nih.govmit.edu These models can estimate a wide range of characteristics, including boiling point, vapor pressure, and metabolic stability. nih.gov For instance, density functional theory (DFT) calculations can be used to evaluate the thermodynamics of potential reactions involving the derivatives. researchgate.net

Virtual Screening and Selection: The generated library of derivatives is then screened based on the predicted properties. Molecules that meet the predefined criteria (e.g., higher reactivity, specific solubility profile) are selected as promising candidates for synthesis and experimental testing. nih.gov This process helps to focus laboratory efforts on the most promising compounds.

For example, if the goal were to design a derivative with increased aqueous solubility, modifications would focus on introducing polar functional groups. Conversely, to increase lipophilicity, the size of the nonpolar alkyl portions of the molecule would be increased. Computational models would then predict how these structural changes affect the octanol-water partition coefficient (logP) and other relevant properties. nih.gov

The following interactive table provides a hypothetical example of how in silico design could be applied to generate and screen derivatives of 2-methyl-2-(propan-2-yloxy)propan-1-ol.

| Hypothetical Derivative Name | Structural Modification | Predicted Physicochemical Outcome | Potential Application Goal |

|---|---|---|---|

| 3-methyl-3-(propan-2-yloxy)butan-1,2-diol | Addition of a second hydroxyl group | Increased water solubility; Lower logP | Use as a more effective humectant or solvent in aqueous formulations. |

| 2-methyl-2-(propan-2-yloxy)propyl acetate | Esterification of the primary alcohol | Increased lipophilicity; Increased volatility | Development of a novel solvent or fragrance component. |

| 2-(tert-butoxy)-2-methylpropan-1-ol | Replacement of isopropyl with tert-butyl group | Increased steric hindrance around the ether linkage | Enhanced chemical stability against ether cleavage. |

| 2-ethoxy-2-methylpropan-1-ol | Replacement of isopropyl with ethyl group | Decreased molecular weight; Potentially altered boiling point | Fine-tuning solvent properties for a specific industrial process. |

| 2-methyl-2-(propan-2-yloxy)propanal (B6205037) | Oxidation of the primary alcohol to an aldehyde | Increased chemical reactivity | Creation of a chemical intermediate for further synthesis. |

Applications of 2 Methyl 2 Propan 2 Yloxy Propan 1 Ol As a Chemical Intermediate

Role as a Building Block in Complex Organic Synthesis

As a molecule featuring both a hydroxyl group and an ether linkage, 2-methyl-2-(propan-2-yloxy)propan-1-ol possesses functional groups that are valuable in organic synthesis. However, specific examples of its application as a building block are sparse.

The primary indication of this compound's role in the pharmaceutical sector comes from its commercial availability. Chemical suppliers list 2-methyl-2-(propan-2-yloxy)propan-1-ol for the purpose of "pharmaceutical testing". biosynth.com This suggests its potential use as a starting material or intermediate in the synthesis of pharmaceutically active ingredients. The structure, containing a tertiary alcohol and an isopropyl ether, could be a key component in creating more complex molecules for drug discovery and development. However, specific synthetic pathways or target pharmaceutical compounds derived from this precursor are not detailed in the available literature.

There is currently no publicly available research or patent documentation that describes the use of 2-methyl-2-(propan-2-yloxy)propan-1-ol in the synthesis of agrochemical components.

Integration into Polymer and Material Science Research

The bifunctional nature of 2-methyl-2-(propan-2-yloxy)propan-1-ol, with its hydroxyl group capable of undergoing reactions like esterification or etherification, suggests theoretical potential for its use in polymer science.

No specific instances or research findings were identified that document the use of 2-methyl-2-(propan-2-yloxy)propan-1-ol as a monomer or a modifying agent in polymerization processes.

Consistent with the lack of information on its role as a monomer, there is no available data on its application in the development of specialty polymeric materials.

Contribution to the Synthesis of Fine Chemicals and Performance Additives

Beyond the general context of pharmaceutical testing, there is no specific information available regarding the contribution of 2-methyl-2-(propan-2-yloxy)propan-1-ol to the synthesis of fine chemicals or as a precursor to performance additives.

The molecular structure of 2-methyl-2-(propan-2-yloxy)propan-1-ol, featuring a primary hydroxyl (-OH) group, makes it a versatile precursor in organic synthesis. This functional group can be readily converted into a variety of other functional groups, positioning the compound as a valuable intermediate for creating more complex molecules, including aldehydes, ethers, amines, and sulfonamides.

Precursor for Other Organic Functional Groups

The reactivity of the primary alcohol in 2-methyl-2-(propan-2-yloxy)propan-1-ol allows for its transformation through several fundamental organic reactions.

Aldehydes

Primary alcohols can be selectively oxidized to form aldehydes. This conversion requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. youtube.comlibretexts.org A common and effective reagent for this purpose is Pyridinium chlorochromate (PCC). libretexts.org The reaction involves the conversion of the hydroxyl group of 2-methyl-2-(propan-2-yloxy)propan-1-ol into a carbonyl group, yielding 2-methyl-2-(propan-2-yloxy)propanal (B6205037).

Table 1: Synthesis of an Aldehyde from 2-methyl-2-(propan-2-yloxy)propan-1-ol

| Reactant | Reagent | Product | Reaction Type |

|---|

Ketones

The synthesis of ketones through oxidation requires a secondary alcohol as the starting material. organic-chemistry.org Since 2-methyl-2-(propan-2-yloxy)propan-1-ol is a primary alcohol, it cannot be directly oxidized to a ketone. The oxidation of its primary hydroxyl group leads to an aldehyde.

Ethers

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comlibretexts.orgopenstax.org This reaction involves the deprotonation of an alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. libretexts.orgopenstax.org To synthesize an ether from 2-methyl-2-(propan-2-yloxy)propan-1-ol, the alcohol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This intermediate can then be reacted with a primary alkyl halide, like iodomethane, to produce the final ether product.

Table 2: Synthesis of an Ether from 2-methyl-2-(propan-2-yloxy)propan-1-ol

| Reactant | Reagents | Product | Reaction Type |

|---|

Amines

The conversion of an alcohol to an amine can be accomplished through a two-step process. First, the hydroxyl group, which is a poor leaving group, is converted into a better leaving group, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then susceptible to nucleophilic substitution by ammonia (B1221849) or a primary amine to yield the desired amine.

Table 3: Synthesis of an Amine from 2-methyl-2-(propan-2-yloxy)propan-1-ol

| Reactant | Reagents | Intermediate Product | Reagent | Final Product | Reaction Type |

|---|

Sulfonamides

Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net Therefore, to prepare a sulfonamide starting from 2-methyl-2-(propan-2-yloxy)propan-1-ol, the alcohol must first be converted into its corresponding amine, 2-methyl-2-(propan-2-yloxy)propan-1-amine, as described in the previous section. This amine can then be reacted with an arylsulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base to afford the final sulfonamide product.

Table 4: Synthesis of a Sulfonamide from 2-methyl-2-(propan-2-yloxy)propan-1-amine

| Reactant | Reagent | Product | Reaction Type |

|---|

Compound Index

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| 2-methyl-2-(propan-2-yloxy)propan-1-ol |

| 2-methyl-2-(propan-2-yloxy)propanal |

| Ammonia |

| Benzenesulfonyl chloride |

| Iodomethane |

| 1-methoxy-2-methyl-2-(propan-2-yloxy)propane |

| N-(2-methyl-2-(propan-2-yloxy)propyl)benzenesulfonamide |

| 2-methyl-2-(propan-2-yloxy)propan-1-amine |

| 2-methyl-2-(propan-2-yloxy)propyl tosylate |

| p-Toluenesulfonyl chloride |

| Pyridine |

| Pyridinium chlorochromate |

Future Directions and Emerging Research Avenues for 2 Methyl 2 Propan 2 Yloxy Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol should prioritize the development of environmentally benign and efficient methodologies.

Current synthetic approaches to sterically hindered ethers and tertiary alcohols often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. acs.orgresearchgate.net A key area of future investigation will be the adaptation of green chemistry principles to the synthesis of this specific ether-alcohol. rsc.org This includes the exploration of:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.

Alternative Solvents: Employing greener solvents, such as water or ionic liquids, or developing solvent-free reaction conditions. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

One promising avenue is the development of one-pot syntheses that combine multiple reaction steps into a single, efficient process, thereby reducing the need for intermediate purification and minimizing solvent usage.

Exploration of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for selective and sustainable chemical transformations. Future research should focus on harnessing these catalysts for the synthesis and modification of 2-methyl-2-(propan-2-yloxy)propan-1-ol.

Organocatalysis , which utilizes small organic molecules as catalysts, presents an opportunity to develop metal-free synthetic routes. rsc.orgrsc.orgumons.ac.be Research in this area could focus on:

Asymmetric Synthesis: Employing chiral organocatalysts to produce enantiomerically pure forms of 2-methyl-2-(propan-2-yloxy)propan-1-ol and its derivatives.

Functional Group Transformations: Using organocatalysts to selectively modify the alcohol or ether functionalities of the molecule.

Biocatalysis , the use of enzymes or whole-cell systems, offers the potential for highly selective and environmentally friendly transformations under mild conditions. nih.govmdpi.comresearchgate.netresearchgate.net Future research directions include:

Enzymatic Synthesis: Identifying or engineering enzymes, such as lipases or hydrolases, that can catalyze the formation of the ether linkage or the tertiary alcohol with high stereoselectivity. nih.gov

Microbial Transformations: Utilizing microorganisms to produce chiral building blocks or to directly synthesize the target molecule from simple precursors.

The development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis, could also lead to highly efficient and sustainable synthetic routes.

Investigation of Gas-Phase Chemistry and Reactivity in Extreme Conditions

Understanding the behavior of 2-methyl-2-(propan-2-yloxy)propan-1-ol in the gas phase and under extreme conditions is crucial for assessing its environmental fate and potential applications in areas such as combustion or materials science.

Future research in this domain should include:

Atmospheric Chemistry: Studying the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-ol with atmospheric oxidants like hydroxyl radicals (OH) and nitrate (B79036) radicals (NO3) to determine its atmospheric lifetime and degradation products. copernicus.orgrsc.orgresearchgate.netscielo.br The presence of both ether and alcohol functional groups suggests a complex degradation pathway that warrants detailed investigation. rsc.org

Pyrolysis and Combustion: Investigating the thermal decomposition of the molecule to understand its behavior at high temperatures. researchgate.netresearchgate.netacs.orgcolab.ws This knowledge is essential for predicting its combustion characteristics and potential formation of pollutants. The pyrolysis of ethers can lead to the formation of aldehydes, ketones, and hydrocarbons. colab.ws

Photochemistry: Exploring the photochemical reactivity of the compound, including its potential for photodegradation in the atmosphere or its use in photochemically initiated reactions.

These studies will provide fundamental data on the stability and reactivity of 2-methyl-2-(propan-2-yloxy)propan-1-ol, which is vital for its safe handling and for predicting its environmental impact.

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and for the rational design of new catalytic systems. The application of in situ spectroscopic techniques can provide real-time insights into the formation and transformation of 2-methyl-2-(propan-2-yloxy)propan-1-ol.

Future research should leverage techniques such as:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic information. mt.comyoutube.comremspec.comnih.govresearchgate.net This can be particularly useful for studying catalytic reactions and optimizing reaction conditions. mt.comyoutube.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize transient intermediates that are not observable by conventional offline analysis.

Raman Spectroscopy: As a complementary technique to FTIR, especially for reactions in aqueous media or for studying heterogeneous catalytic systems.

By combining these in situ techniques with computational modeling, a comprehensive picture of the reaction pathways involved in the synthesis and reactivity of 2-methyl-2-(propan-2-yloxy)propan-1-ol can be developed.

Design of Chiral Analogs and Their Asymmetric Synthesis

The presence of a stereocenter at the tertiary alcohol carbon atom opens up the possibility of creating chiral analogs of 2-methyl-2-(propan-2-yloxy)propan-1-ol. The synthesis of enantiomerically pure forms of such compounds is of great interest for applications in pharmaceuticals, agrochemicals, and materials science.

Emerging research avenues in this area include:

Catalytic Asymmetric Synthesis: Developing catalytic methods for the enantioselective synthesis of chiral tertiary alcohols containing an ether linkage. nih.govnih.govresearchgate.netlookchem.comacs.org This could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts.

Synthesis of Vicinal Diols: Exploring strategies for the asymmetric synthesis of related 1,2-diols with a tertiary alcohol, which can serve as versatile chiral building blocks. nih.govnih.govresearchgate.netlookchem.com

Desymmetrization Reactions: Investigating the desymmetrization of prochiral precursors to generate the desired chiral center with high enantioselectivity. nih.gov

The development of efficient and highly selective asymmetric syntheses will be crucial for unlocking the full potential of chiral 2-methyl-2-(propan-2-yloxy)propan-1-ol analogs.

Potential for Nanomaterial Functionalization and Surface Chemistry Applications

The dual functionality of 2-methyl-2-(propan-2-yloxy)propan-1-ol, with its hydroxyl and ether groups, makes it an intriguing candidate for the surface modification of nanomaterials.

Future research could explore its use in:

Surface Modification of Nanoparticles: Utilizing the alcohol group to functionalize the surface of metal oxide or silica (B1680970) nanoparticles through covalent bonding. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net The isopropoxy group could then impart specific properties to the nanoparticle surface, such as altered hydrophobicity or improved dispersibility in organic media. researchgate.net

Formation of Self-Assembled Monolayers (SAMs): Investigating the ability of 2-methyl-2-(propan-2-yloxy)propan-1-ol and its derivatives to form ordered monolayers on various substrates, which could have applications in electronics, sensors, and coatings.

Stabilization of Metallic Nanoparticles: Exploring the potential of the ether and alcohol functionalities to act as capping agents for the synthesis and stabilization of metallic nanoparticles, preventing their aggregation and controlling their size and shape. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(propan-2-yloxy)propan-1-ol, and how does steric hindrance influence reaction efficiency?

Methodological Answer: The synthesis of ether-alcohol derivatives like 2-methyl-2-(propan-2-yloxy)propan-1-ol typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-methyl-2-phenoxypropan-1-ol) are synthesized by reacting phenol derivatives with methylated propanol precursors under acid or base catalysis . For the target compound, replacing phenol with isopropyl alcohol (propan-2-ol) may require adjusting reaction conditions (e.g., using Pd-catalyzed coupling for steric hindrance mitigation). Computational modeling of transition states can predict steric challenges, and solvent polarity optimization (e.g., DMF or THF) may improve yield .

Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-2-(propan-2-yloxy)propan-1-ol, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR : Focus on H and C NMR to identify the isopropoxy group (δ ~1.2 ppm for methyl protons, δ ~70-80 ppm for quaternary carbon). Compare with analogs like 2-methyl-2-phenoxypropan-1-ol, where the ether oxygen shifts resonate distinctively .

- IR : The hydroxyl stretch (~3200-3600 cm) and ether C-O stretch (~1100 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of isopropoxy group) validate structural integrity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-methyl-2-(propan-2-yloxy)propan-1-ol in nucleophilic or electrophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron density and steric shielding by the isopropoxy substituent may reduce reactivity compared to simpler alcohols. Molecular dynamics simulations can further predict solvation effects and transition-state geometries, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.